molecular formula C10H17N3O3S2 B4194475 3-ethoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide

3-ethoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide

Cat. No.: B4194475
M. Wt: 291.4 g/mol
InChI Key: FEMOCYXYOBCCKO-UHFFFAOYSA-N
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Description

3-ethoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide is a synthetic organic compound that features a thiadiazole ring, which is known for its diverse biological activities

Preparation Methods

The synthesis of 3-ethoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxyethylthio Group: The methoxyethylthio group is introduced via nucleophilic substitution reactions, where a suitable methoxyethylthio compound reacts with the thiadiazole intermediate.

    Attachment of the Propanamide Group: The final step involves the reaction of the thiadiazole derivative with an ethoxypropanamide compound under controlled conditions to yield the target compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

3-ethoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the thiadiazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethylthio group, where nucleophiles such as amines or thiols can replace the methoxyethylthio moiety.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond and formation of corresponding carboxylic acids and amines.

Scientific Research Applications

3-ethoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, antimicrobial properties, and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring is known to interact with metal ions and can inhibit the activity of metalloenzymes. Additionally, the compound may interfere with cellular pathways by binding to proteins or nucleic acids, leading to changes in cellular function.

Comparison with Similar Compounds

Similar compounds to 3-ethoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide include other thiadiazole derivatives, such as:

  • 5-(2-methoxyethylthio)-1,3,4-thiadiazole-2-thiol
  • N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide
  • 3-ethoxy-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}butanamide

These compounds share the thiadiazole core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

3-ethoxy-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3S2/c1-3-16-5-4-8(14)11-9-12-13-10(18-9)17-7-6-15-2/h3-7H2,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMOCYXYOBCCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)NC1=NN=C(S1)SCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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